molecular formula C8H13N B14715266 6-Methylhept-5-enenitrile CAS No. 6926-23-4

6-Methylhept-5-enenitrile

Katalognummer: B14715266
CAS-Nummer: 6926-23-4
Molekulargewicht: 123.20 g/mol
InChI-Schlüssel: YTLZYENZVIHNDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylhept-5-enenitrile is an organic compound with the molecular formula C8H13N It is characterized by a nitrile group (-C≡N) attached to a heptene chain with a methyl substitution at the sixth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of 6-methylhept-5-en-2-one with a suitable nitrile source under specific conditions. For instance, the oximation of 6-methylhept-5-en-2-one followed by dehydration can yield the desired nitrile compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylhept-5-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and related compounds.

Wissenschaftliche Forschungsanwendungen

6-Methylhept-5-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-Methylhept-5-enenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methylhept-5-en-2-one: A closely related compound with a ketone group instead of a nitrile group.

    6-Methylhept-5-en-2-ol: An alcohol derivative of the same heptene chain.

    6-Methylhept-5-en-2-amine: An amine derivative formed by the reduction of the nitrile group.

Uniqueness

6-Methylhept-5-enenitrile is unique due to its nitrile functionality, which imparts distinct reactivity compared to its ketone, alcohol, and amine counterparts. This makes it valuable in specific synthetic applications where the nitrile group is required.

Eigenschaften

CAS-Nummer

6926-23-4

Molekularformel

C8H13N

Molekulargewicht

123.20 g/mol

IUPAC-Name

6-methylhept-5-enenitrile

InChI

InChI=1S/C8H13N/c1-8(2)6-4-3-5-7-9/h6H,3-5H2,1-2H3

InChI-Schlüssel

YTLZYENZVIHNDG-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCCC#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.